Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate

Description

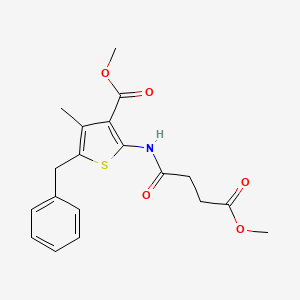

Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound with a complex substitution pattern. Its structure features:

- A thiophene core substituted at positions 2, 4, and 3.

- A 4-methoxy-4-oxobutanamido moiety at position 2, contributing to hydrogen-bonding capabilities and steric bulk.

- Methyl ester groups at positions 3 and 4, influencing solubility and metabolic stability.

This compound is likely synthesized via the Gewald reaction (a well-established method for thiophene derivatives) , followed by functionalization of the amino group. Its structural characterization would typically involve X-ray crystallography refined using SHELXL and visualized via ORTEP-3 .

Properties

IUPAC Name |

methyl 5-benzyl-2-[(4-methoxy-4-oxobutanoyl)amino]-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-12-14(11-13-7-5-4-6-8-13)26-18(17(12)19(23)25-3)20-15(21)9-10-16(22)24-2/h4-8H,9-11H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGQIBBLFCYZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CCC(=O)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:

Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted acetic acid, the thiophene ring is formed through cyclization reactions.

Introduction of Functional Groups: The benzyl, methoxy, and amido groups are introduced through a series of substitution reactions. These steps often require specific reagents and catalysts to achieve the desired substitutions.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The benzyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Physicochemical Properties

The compound’s unique properties arise from its substituents. Key comparisons with analogs from literature are summarized below:

Table 1: Substituent and Property Comparison

Key Observations :

Structural and Crystallographic Insights

Crystallographic analysis using SHELXL and visualization via ORTEP-3 would reveal:

- Torsional angles : The 4-methoxy-4-oxobutanamido group may adopt a conformation optimizing intramolecular hydrogen bonds.

- Packing interactions : Benzyl groups likely participate in edge-to-face aromatic interactions, unlike phenyl analogs .

Biological Activity

Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H19N1O4S

Molecular Weight: 335.39 g/mol

IUPAC Name: this compound

The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects. The presence of a methoxy group and a benzyl substituent enhances its lipophilicity, potentially improving bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in a study assessing the cytotoxicity of related compounds, it was found that modifications in the structure significantly influenced their activity against neuroblastoma and glioblastoma cell lines.

These findings suggest that this compound may exhibit potent anticancer properties, warranting further investigation.

The proposed mechanism involves the induction of mitotic arrest in cancer cells. The compound appears to inhibit key proteins involved in cell cycle regulation, leading to increased phosphorylation of histone H3, a marker of mitosis. This was confirmed through Western blot analysis, demonstrating that treatment with the compound resulted in significant upregulation of phospho-histone H3 levels in treated cells compared to controls .

Case Studies

-

Study on Neuroblastoma and Glioblastoma:

A comprehensive evaluation was conducted using the NCI 60-cell line panel to assess the cytotoxicity of the compound. Results indicated that it effectively reduced cell viability across multiple cancer types, with IC50 values in the nanomolar range for sensitive lines . -

Combination Therapy:

Further investigations explored the efficacy of combining this compound with ionizing radiation. The results showed enhanced cytotoxicity when used in conjunction with radiation therapy, suggesting its potential as a radiosensitizer in oncological treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.